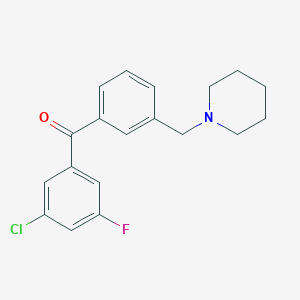

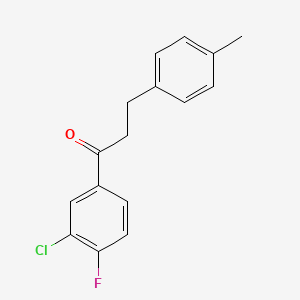

3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar substitution patterns on aromatic systems, which can provide insights into the chemical behavior and properties of the compound . For instance, the presence of chloro, fluoro, and methyl groups on biphenyl moieties has been shown to enhance the intrinsic activity of certain compounds, such as 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from commercially available precursors. For example, the synthesis of a fluorine-containing diene involved a three-step process from 3-sulpholene , while the synthesis of a naphthyridine carboxylic acid required a two-step process including substitution and hydrolysis . These methods suggest that the synthesis of "3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone" would likely involve a carefully planned sequence of reactions to introduce the appropriate substituents onto the aromatic rings.

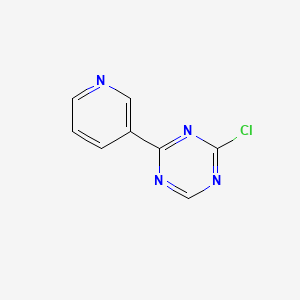

Molecular Structure Analysis

The molecular structure of compounds can be confirmed using techniques such as single-crystal X-ray crystallography and NMR spectroscopy. For instance, the chirality of a lactone ring in a reductase inhibitor was confirmed by X-ray crystallography , and the structure of a naphthyridine carboxylic acid was confirmed by 1H NMR and MS spectrum . These techniques would be essential in confirming the molecular structure of "3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone" after its synthesis.

Chemical Reactions Analysis

The reactivity of substituted aromatic compounds can vary significantly depending on the nature of the substituents. For example, a fluorodiene demonstrated high regioselectivity in Diels-Alder reactions with various dienophiles , and organotin esters of a substituted propenoic acid were synthesized and characterized, showing different reactivities in biological assays . These findings suggest that "3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone" may also exhibit unique reactivity patterns in chemical reactions.

Physical and Chemical Properties Analysis

Substituents on aromatic compounds can influence their physical and chemical properties. For instance, the introduction of a fluoro group on a thiophene ring affected its oxidation potential , and the presence of chloro and fluoro groups on a butenolide influenced its reactivity with nucleophiles . These studies indicate that the physical and chemical properties of "3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone" would be affected by its chloro, fluoro, and methyl substituents, potentially altering its solubility, reactivity, and other key properties.

Aplicaciones Científicas De Investigación

Copolymerization and Material Properties

The research on 3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone primarily focuses on its application in the synthesis of novel copolymers, particularly through the copolymerization with styrene and other monomers. This compound, along with other halogenated propiophenones, has been utilized to prepare various copolymers, revealing insights into their chemical reactivity, polymer composition, and thermal properties. For instance, studies have demonstrated the preparation of copolymers using halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, highlighting the influence of halogen substituents on the copolymerization process and the resulting polymer properties, such as glass transition temperatures and thermal stability (Savittieri et al., 2022), (Hussain et al., 2019).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to 3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone have been explored, contributing to the understanding of their chemical properties and potential applications in material science. Research has delved into the preparation of these compounds through various synthetic routes and their characterization using techniques such as NMR, IR, and X-ray diffraction, providing valuable insights into their molecular structures and reactivity (Kim et al., 1999).

Photodehalogenation and Intermediates Formation

Studies on the photodehalogenation of halogenated phenyl derivatives, including those related to 3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone, have provided insights into the generation of phenyl cations and benzyne intermediates. These intermediates have implications in synthetic chemistry, offering pathways to a variety of chemical products and furthering the understanding of reaction mechanisms under photochemical conditions (Protti et al., 2012).

Electronic Properties and Liquid Crystal Technology

The modification of thiophene-based compounds with fluorinated phenols, akin to the structural motifs found in 3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone, has been investigated for its impact on electronic properties and applications in liquid crystal technology. Research in this area explores how different substituents, including fluoro groups, affect the photoalignment of liquid crystals, showcasing the potential of these materials in the development of advanced liquid crystal displays (LCDs) and other electronic devices (Hegde et al., 2013).

Safety And Hazards

Propiedades

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO/c1-11-2-4-12(5-3-11)6-9-16(19)13-7-8-15(18)14(17)10-13/h2-5,7-8,10H,6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAAKBAWJTMBESC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644134 |

Source

|

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone | |

CAS RN |

898768-93-9 |

Source

|

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1343376.png)